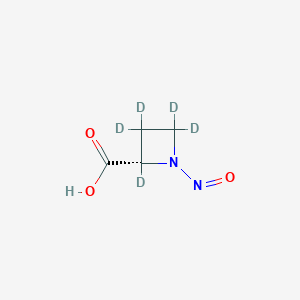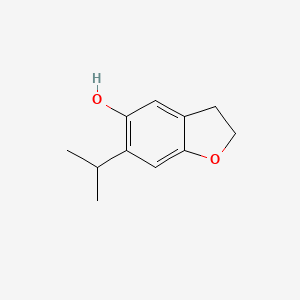
5-Hydroxy-Des-5-Methoxy Bosutinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-Des-5-Methoxy Bosutinib is a derivative of Bosutinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). This compound is characterized by the replacement of a methoxy group with a hydroxy group in the Bosutinib structure, which may influence its pharmacological properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-Des-5-Methoxy Bosutinib typically involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reagents and conditions to ensure the correct formation of intermediates and the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on yield improvement, cost reduction, and ensuring the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-Des-5-Methoxy Bosutinib undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the nitro groups present in the intermediates.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .
Applications De Recherche Scientifique
5-Hydroxy-Des-5-Methoxy Bosutinib has a wide range of applications in scientific research:
Chemistry: It serves as a reference material and intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-Des-5-Methoxy Bosutinib involves the inhibition of tyrosine kinases, particularly the BCR-ABL kinase, which is implicated in the pathogenesis of CML. The compound also inhibits Src-family kinases, including Src, Lyn, and Hck . By blocking these kinases, it interferes with the signaling pathways that promote cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Bosutinib: The parent compound, known for its efficacy in treating CML.
Dasatinib: Another tyrosine kinase inhibitor used in CML treatment.
Imatinib: The first-generation tyrosine kinase inhibitor for CML.
Comparison: 5-Hydroxy-Des-5-Methoxy Bosutinib is unique due to the presence of a hydroxy group instead of a methoxy group, which may alter its binding affinity and specificity towards target kinases. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Bosutinib .
Propriétés
Formule moléculaire |
C25H27Cl2N5O3 |
|---|---|
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
4-(2,4-dichloro-5-hydroxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-31-5-7-32(8-6-31)4-3-9-35-24-13-20-17(10-23(24)34-2)25(16(14-28)15-29-20)30-21-12-22(33)19(27)11-18(21)26/h10-13,15,33H,3-9H2,1-2H3,(H,29,30) |
Clé InChI |
YYESZVWUYKQMLK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


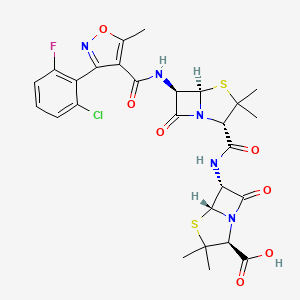
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
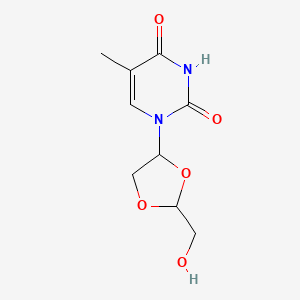
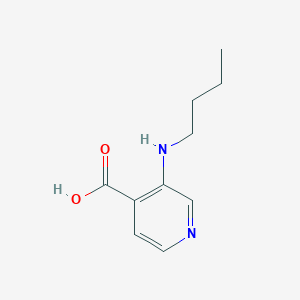
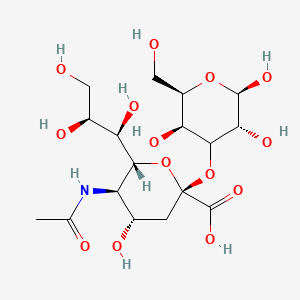
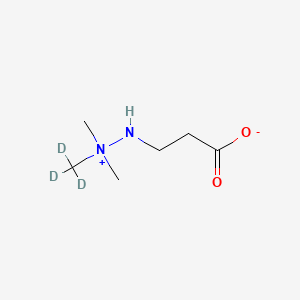
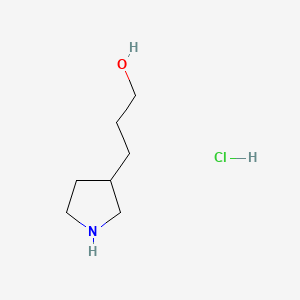
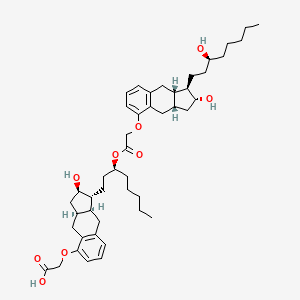
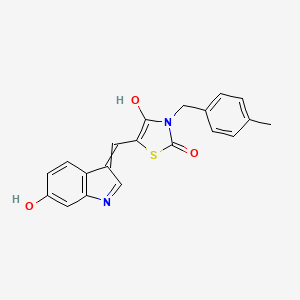
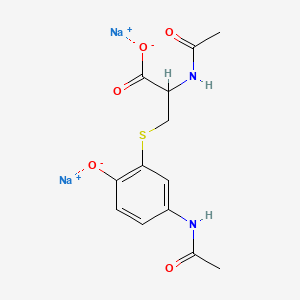
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
